molecular formula C18H18FN3O3 B12020775 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide CAS No. 769143-20-6

4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide

Cat. No.: B12020775
CAS No.: 769143-20-6
M. Wt: 343.4 g/mol
InChI Key: GDFGOEJAGMVDFY-SRZZPIQSSA-N
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Description

4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3-fluorobenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene and ethoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of oncology or infectious diseases.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its interactions with specific enzymes or receptors could lead to the development of new treatments for various diseases.

Industry

In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-N-(2-(2-(3-fluorobenzylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its fluorobenzylidene and ethoxy groups differentiate it from other similar compounds, potentially leading to unique interactions and applications.

Properties

CAS No.

769143-20-6

Molecular Formula

C18H18FN3O3

Molecular Weight

343.4 g/mol

IUPAC Name

4-ethoxy-N-[2-[(2E)-2-[(3-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C18H18FN3O3/c1-2-25-16-8-6-14(7-9-16)18(24)20-12-17(23)22-21-11-13-4-3-5-15(19)10-13/h3-11H,2,12H2,1H3,(H,20,24)(H,22,23)/b21-11+

InChI Key

GDFGOEJAGMVDFY-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)F

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)F

Origin of Product

United States

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